molecular formula C13H11N5O3S B5614641 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B5614641
M. Wt: 317.33 g/mol
InChI Key: HDRGQGHOWLJNLD-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a cyano group, a cyclopenta[b]thiophene ring, and a nitro-pyrazole moiety

Chemical Reactions Analysis

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo several types of chemical reactions:

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various interactions, including hydrogen bonding and electronic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can be compared with other cyanoacetamide derivatives and compounds containing cyclopenta[b]thiophene or nitro-pyrazole moieties. Similar compounds include:

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c14-4-10-9-2-1-3-11(9)22-13(10)16-12(19)7-17-6-8(5-15-17)18(20)21/h5-6H,1-3,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRGQGHOWLJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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